Cas no 874910-94-8 (2(1H)-Pyrimidinone, 4-amino-1-(2-methoxyphenyl)-)

2(1H)-Pyrimidinone, 4-amino-1-(2-methoxyphenyl)- 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyrimidinone, 4-amino-1-(2-methoxyphenyl)-
- SB59695
- 4-AMINO-1-(2-METHOXYPHENYL)PYRIMIDIN-2(1H)-ONE
- 874910-94-8
-
- インチ: InChI=1S/C11H11N3O2/c1-16-9-5-3-2-4-8(9)14-7-6-10(12)13-11(14)15/h2-7H,1H3,(H2,12,13,15)
- InChIKey: POHSGQQUUGCSLP-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=CC=C1N2C=CC(=NC2=O)N
計算された属性
- せいみつぶんしりょう: 217.085126602Da
- どういたいしつりょう: 217.085126602Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
2(1H)-Pyrimidinone, 4-amino-1-(2-methoxyphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11038386-1g |
4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one |
874910-94-8 | 97% | 1g |
$451 | 2024-07-18 | |
Alichem | A089006194-1g |
4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1h)-one |
874910-94-8 | 95% | 1g |
$450.45 | 2023-08-31 | |
Alichem | A089006194-250mg |
4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1h)-one |
874910-94-8 | 95% | 250mg |
$196.56 | 2023-08-31 | |
Chemenu | CM376546-1g |
4-amino-1-(2-methoxyphenyl)-1,2-dihydropyrimidin-2-one |
874910-94-8 | 95%+ | 1g |
$501 | 2023-02-01 |
2(1H)-Pyrimidinone, 4-amino-1-(2-methoxyphenyl)- 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
2(1H)-Pyrimidinone, 4-amino-1-(2-methoxyphenyl)-に関する追加情報
Introduction to 2(1H)-Pyrimidinone, 4-amino-1-(2-methoxyphenyl) (CAS No. 874910-94-8)
2(1H)-Pyrimidinone, 4-amino-1-(2-methoxyphenyl) (CAS No. 874910-94-8) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-Amino-1-(2-methoxyphenyl)-2(1H)-pyrimidinone, has garnered attention due to its unique structural features and biological activities. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, and potential applications of this compound, drawing on the latest research findings to provide a detailed and up-to-date overview.
The chemical structure of 4-Amino-1-(2-methoxyphenyl)-2(1H)-pyrimidinone is characterized by a pyrimidinone core with an amino group at the 4-position and a 2-methoxyphenyl substituent at the 1-position. This specific arrangement of functional groups imparts unique physicochemical properties to the molecule, making it an attractive candidate for various biological studies. The pyrimidinone scaffold is well-known for its ability to form hydrogen bonds and π-stacking interactions, which are crucial for molecular recognition and binding in biological systems.
Recent studies have highlighted the potential of 4-Amino-1-(2-methoxyphenyl)-2(1H)-pyrimidinone in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of signaling pathways associated with inflammation, such as NF-κB and MAPK. These findings suggest that 4-Amino-1-(2-methoxyphenyl)-2(1H)-pyrimidinone could be a valuable lead compound for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 4-Amino-1-(2-methoxyphenyl)-2(1H)-pyrimidinone has shown promise in cancer research. A study published in Cancer Research demonstrated that this compound selectively inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The antiproliferative effects are attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. Further investigation revealed that 4-Amino-1-(2-methoxyphenyl)-2(1H)-pyrimidinone targets key signaling pathways involved in cell survival and proliferation, such as PI3K/AKT and ERK.
The synthesis of 4-Amino-1-(2-methoxyphenyl)-2(1H)-pyrimidinone has been extensively studied, with several efficient routes reported in the literature. One common method involves the condensation of 2-methoxybenzaldehyde with urea or thiourea to form an intermediate, followed by cyclization to yield the desired pyrimidinone derivative. Another approach involves the reaction of 2-methoxybenzylamine with cyanoacetic acid or its derivatives under appropriate conditions. These synthetic strategies provide flexible routes for large-scale production and structural modification, facilitating further optimization for therapeutic applications.
The pharmacokinetic properties of 4-Amino-1-(2-methoxyphenyl)-2(1H)-pyrimidinone4-Amino-1-(2-methoxyphenyl)-2(1H)-pyrimidinone
In conclusion, 4-Amino-1-(2-methoxyphenyl)-2(1H)-pyrimidinone
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